8-Methoxyquinolin-5-amine
Overview
Description
8-Methoxyquinolin-5-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One method involves the use of 5-chloro-2-nitroaniline as a starting material . Another method involves the use of stannous chloride dihydrate in ethanol . The yield of the reaction varies depending on the method used .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with an amine group at the 5th position and a methoxy group at the 8th position .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 174.2 . Other physical and chemical properties are not well-documented in the available literature.Scientific Research Applications
Antitumor Activity
- A study demonstrated that derivatives of 8-Methoxyquinolin-5-amine, specifically bis-methanamines with various linkers, exhibited significant in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012).
Metal Ion Sensing
- Research on 5-Chloro-8-methoxyquinoline, a derivative of this compound, showed its effectiveness as a selective sensor for Cd²⁺ ions, potentially useful for monitoring cadmium levels in waste streams and food products (Prodi et al., 2001).
Chemical Synthesis and Applications
- Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid from this compound demonstrated herbicidal potential, indicating the compound's efficacy in weed control (A. E. et al., 2015).
- Tris(8-methoxy-2-quinolylmethyl)amine, another derivative, was developed as a highly fluorescent probe for Zn²⁺ ions, showing potential for applications in chemical sensing (Mikata et al., 2015).
Mechanism of Action
Target of Action
It’s structurally related to the class of 8-quinolinamines, which are known to exhibit potent antimalarial activity . These compounds, including bedaquiline, a diarylquinoline antimycobacterial drug, inhibit mycobacterial ATP synthase, an enzyme essential for the generation of energy in M. tuberculosis .
Mode of Action
It’s structurally similar to 8-quinolinamines, which are known to inhibit mycobacterial atp synthase . This inhibition disrupts the energy production in the bacteria, leading to their death.
Biochemical Pathways
Related 8-quinolinamines are known to interfere with the atp synthesis pathway in mycobacteria . This disruption of energy production leads to the death of the bacteria.
Result of Action
Related 8-quinolinamines have shown potent in vitro antimalarial activity . They have been found effective against drug-sensitive Plasmodium falciparum and multidrug-resistant Plasmodium yoelii nigeriensis infections .
Biochemical Analysis
Biochemical Properties
8-Methoxyquinolin-5-amine is known to interact with various enzymes, proteins, and other biomolecules. It can act as an easily removable directing group and also mediate C-H activation
Cellular Effects
It has been suggested that it may have broad-spectrum anti-infective properties . It exhibited potent in vitro antimalarial activity, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to mediate C-H activation
Dosage Effects in Animal Models
While there is some evidence of the compound’s effectiveness in animal models of malaria
Properties
IUPAC Name |
8-methoxyquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWACEYBFBFSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343396 | |
Record name | 8-methoxyquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70945-35-6 | |
Record name | 8-methoxyquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxyquinolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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